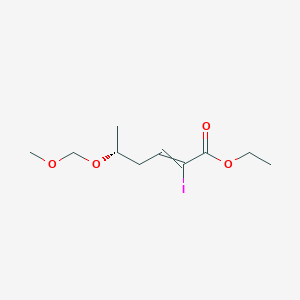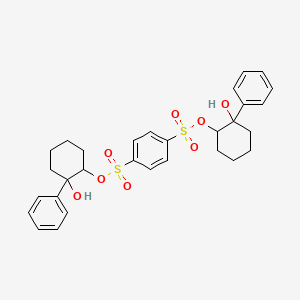
Bis(2-hydroxy-2-phenylcyclohexyl) benzene-1,4-disulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-hydroxy-2-phenylcyclohexyl) benzene-1,4-disulfonate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene-1,4-disulfonate core with two 2-hydroxy-2-phenylcyclohexyl groups attached, making it a complex molecule with interesting chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxy-2-phenylcyclohexyl) benzene-1,4-disulfonate typically involves the reaction of benzene-1,4-disulfonyl chloride with 2-hydroxy-2-phenylcyclohexanol under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-hydroxy-2-phenylcyclohexyl) benzene-1,4-disulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Bis(2-hydroxy-2-phenylcyclohexyl) benzene-1,4-disulfonate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of Bis(2-hydroxy-2-phenylcyclohexyl) benzene-1,4-disulfonate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and sulfonate groups play a crucial role in binding to these targets, leading to changes in their activity or function. The compound may also participate in signaling pathways, influencing cellular processes and biochemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2-hydroxy-2-phenylcyclohexyl) benzene-1,3-disulfonate
- Bis(2-hydroxy-2-phenylcyclohexyl) benzene-1,2-disulfonate
- Bis(2-hydroxy-2-phenylcyclohexyl) benzene-1,4-dicarboxylate
Uniqueness
Bis(2-hydroxy-2-phenylcyclohexyl) benzene-1,4-disulfonate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of two hydroxyl groups and two sulfonate groups allows for versatile reactivity and potential applications in various fields. Compared to its analogs, this compound may exhibit different binding affinities, reactivity patterns, and stability, making it a valuable molecule for scientific research and industrial applications.
Propriétés
Numéro CAS |
831204-41-2 |
|---|---|
Formule moléculaire |
C30H34O8S2 |
Poids moléculaire |
586.7 g/mol |
Nom IUPAC |
bis(2-hydroxy-2-phenylcyclohexyl) benzene-1,4-disulfonate |
InChI |
InChI=1S/C30H34O8S2/c31-29(23-11-3-1-4-12-23)21-9-7-15-27(29)37-39(33,34)25-17-19-26(20-18-25)40(35,36)38-28-16-8-10-22-30(28,32)24-13-5-2-6-14-24/h1-6,11-14,17-20,27-28,31-32H,7-10,15-16,21-22H2 |
Clé InChI |
KJYXYQSSGCVFBL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)OS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)OC3CCCCC3(C4=CC=CC=C4)O)(C5=CC=CC=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


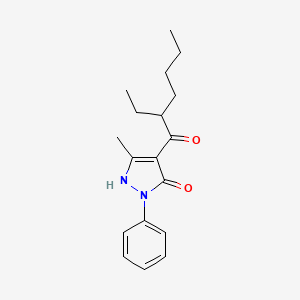

![1-[2,3-Bis(methoxymethoxy)propyl]-1H-imidazole](/img/structure/B14211238.png)

![6-{5-[2-(4-Nitrophenyl)ethenyl]-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14211249.png)
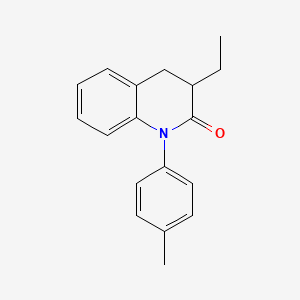
![2,2'-[Decane-1,10-diylbis(oxy)]bis(5-bromobenzaldehyde)](/img/structure/B14211261.png)


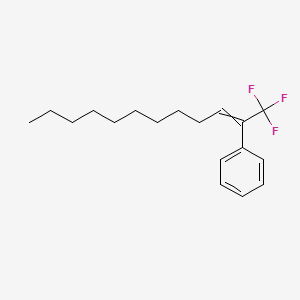
![2,4-Dimethyl-2-[(piperidine-1-carbothioyl)sulfanyl]pentanoic acid](/img/structure/B14211276.png)
![4-[6-(4-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]quinoline](/img/structure/B14211279.png)
![4-(dimethylamino)-N-[(E)-hydrazinylidenemethyl]benzamide](/img/structure/B14211292.png)
